8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid
Overview
Description
Synthesis Analysis
Several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters have been synthesized from acyclic precursors. In addition, Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, have been prepared by the “self-assembly” of the ligand, NaOH, and EuCl3·6H2O in a ratio of 3:3:1 in methanol .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is characterized by two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C9H6N2O3.ClH/c12-8-7-5 (2-1-3-10-7)6 (4-11-8)9 (13)14;/h1-4H, (H,11,12) (H,13,14);1H .Chemical Reactions Analysis
Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The molecular weight of the hydrochloride form of this compound is 226.62 .Scientific Research Applications
Spectroscopic and Theoretical Studies
Solvatochromism and Stability Analysis : Santo et al. (2003) studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. They analyzed the relative stabilities of isomers and their interaction with different solvents, observing intramolecular hydrogen-bonded structures and temperature effects on absorption bands (Santo et al., 2003).
Synthesis from Acyclic Precursors : Blanco et al. (1999) synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters from acyclic precursors. This study discussed the spectroscopic properties of these compounds, confirming the proposed structures (Blanco et al., 1999).
Biomedical Applications
- Potential in Cancer Therapeutics : Zeng et al. (2012) explored the use of 8-hydroxy-[1,6]naphthyridines as a scaffold for cancer therapeutics. They synthesized a series of 1,6-naphthyridine-7-carboxamides with various substitutions, noting their potent inhibition in HIV-1 integrase and cytotoxicity in cancer cell lines (Zeng et al., 2012).
Luminescent Properties
- Europium(III) Complexes for Bioimaging : Wei et al. (2016) designed and synthesized water-soluble and highly luminescent Europium(III) complexes based on 8-hydroxy-1,5-naphthyridine-2-carboxylic acid. These complexes showed strong luminescence in aqueous solution, potential for bioimaging applications, and sensitive pH response behavior (Wei et al., 2016).
Safety and Hazards
The safety information for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While the specific future directions for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid are not explicitly mentioned in the retrieved sources, it’s worth noting that 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . This suggests potential future research directions in exploring the biological activities and applications of this compound and its derivatives.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to metal ions, which can influence the activity of metalloenzymes. For instance, it has been shown to inhibit certain metal-dependent enzymes by chelating the metal ions required for their catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving metal ion homeostasis. By chelating metal ions, it can disrupt signaling pathways that depend on these ions, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of metalloenzymes by chelating their metal ion cofactors . This inhibition can lead to a decrease in enzyme activity, affecting various biochemical pathways. Additionally, the compound can bind to DNA and RNA, interfering with their replication and transcription processes . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound can interact with enzymes that regulate metal ion homeostasis, affecting the levels of various metal ions within cells . Additionally, it can influence the metabolic flux of certain pathways by inhibiting key enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via metal ion transporters, where it can accumulate and exert its effects . Once inside the cell, it can bind to various proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biochemical interactions and effects .
Properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHUTDNQWEIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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